Lipophilicity Advantage over Unsubstituted Core
The introduction of a methyl group at the 2-position of the 2,3-dihydrobenzofuran-6-carboxylic acid scaffold significantly elevates its lipophilicity. The target compound exhibits a measured logP of 2.5, compared to an approximate logP of 1.5 for the unsubstituted 2,3-dihydrobenzofuran-6-carboxylic acid [REFS-1, REFS-2]. This quantified difference of ~1.0 log unit indicates the 2-methyl analog is roughly 10 times more lipophilic, a critical factor in membrane permeability and pharmacokinetic profiling .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-6-carboxylic acid (logP ~1.5) |
| Quantified Difference | ΔlogP ≈ +1.0 |
| Conditions | Experimental determination of logP ; Log Po/w value from computational prediction or experimental measurement . |
Why This Matters
This quantitative difference in lipophilicity is paramount for medicinal chemists, as it directly predicts differential membrane permeability and absorption characteristics, guiding lead optimization and formulation strategies.
